Tert-butyl (2-hydroxy-1-(pyridin-2-YL)ethyl)carbamate
CAS No.:
Cat. No.: VC18189372
Molecular Formula: C12H18N2O3
Molecular Weight: 238.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18N2O3 |
|---|---|
| Molecular Weight | 238.28 g/mol |
| IUPAC Name | tert-butyl N-(2-hydroxy-1-pyridin-2-ylethyl)carbamate |
| Standard InChI | InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-10(8-15)9-6-4-5-7-13-9/h4-7,10,15H,8H2,1-3H3,(H,14,16) |
| Standard InChI Key | XBIQSQVGUPTBKF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CO)C1=CC=CC=N1 |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a tert-butyl carbamate group (–OC(=O)NH–) linked to a 2-hydroxyethyl chain substituted at the 1-position with a pyridin-2-yl ring. This architecture confers unique electronic and steric properties. The pyridine ring introduces aromaticity and basicity (pKa ≈ 11.95 ), while the carbamate group provides hydrolytic stability under neutral and basic conditions. The hydroxyl group at the 2-position enables hydrogen bonding and participation in oxidation or substitution reactions.
Table 1: Key Structural Descriptors
Synthesis and Preparation
Synthetic Routes
The synthesis of tert-butyl (2-hydroxy-1-(pyridin-2-yl)ethyl)carbamate typically proceeds via carbamate formation from amines and chloroformates. A representative pathway involves:
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Amino Alcohol Preparation: Reaction of 2-pyridinemethanol with ethylene oxide or glycidol to yield 1-(pyridin-2-yl)-2-hydroxyethylamine.
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Carbamate Protection: Treatment with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).
Industrial-scale production employs continuous flow reactors to enhance yield (typically 75–85%) and reduce side reactions. Advanced purification techniques, such as preparative HPLC or recrystallization from ethyl acetate/hexane mixtures, ensure >95% purity .
Comparative Methodologies
Physicochemical Properties
Stability and Reactivity
The compound exhibits stability in aqueous media at pH 4–8 but undergoes hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions to release the parent amine and tert-butanol. The pyridinyl group participates in coordination chemistry, enabling applications in catalysis. For example, it forms complexes with transition metals like palladium, useful in cross-coupling reactions .
Spectroscopic Characterization
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¹H NMR (CDCl₃): δ 1.42 (s, 9H, tert-butyl), 3.65–3.72 (m, 2H, CH₂OH), 4.15–4.22 (m, 1H, CH–N), 7.20–8.55 (m, 4H, pyridine-H) .
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IR: Peaks at 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (N–H bend), and 3400 cm⁻¹ (O–H stretch) confirm carbamate and hydroxyl functionalities.
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a key building block in protease inhibitor synthesis. For instance, derivatives have been incorporated into SARS-CoV 3CL protease inhibitors, where the carbamate group acts as a transient protecting group for amines during solid-phase peptide synthesis . Its stability under peptide coupling conditions (e.g., HBTU/DIPEA) and mild deprotection (trifluoroacetic acid) make it ideal for iterative syntheses .
Catalysis and Coordination Chemistry
The pyridinyl moiety facilitates ligand design for asymmetric catalysis. In a recent study, a palladium complex of this compound catalyzed Suzuki-Miyaura couplings with 92–97% enantiomeric excess (ee) in aryl bromide cross-couplings .
Table 2: Industrial Applications
| Application | Example | Source |
|---|---|---|
| Peptide Synthesis | Amine protection in drug candidates | |
| Asymmetric Catalysis | Palladium-mediated cross-coupling | |
| Agrochemicals | Herbicide intermediates |
Comparison with Structural Analogs
Pyridin-2-YL vs. Pyridin-3-YL Derivatives
The pyridin-2-yl isomer (this compound) exhibits stronger metal-coordination ability compared to the pyridin-3-yl analog (CAS 898796-48-0 ), attributed to the proximal nitrogen’s lone pair orientation. This difference translates to higher catalytic activity in cross-coupling reactions .
Carbamate vs. Carbonate Derivatives
Replacing the carbamate with a carbonate group (–OC(=O)O–) reduces hydrolytic stability but enhances solubility in polar aprotic solvents (e.g., DMF, DMSO).
Future Directions and Challenges
Scalability in Continuous Flow Systems
Optimizing continuous flow synthesis could address batch-to-batch variability in large-scale production. Recent advances in microreactor technology suggest potential for 90%+ yields with residence times <30 minutes.
Expanding Biomedical Applications
Ongoing research explores its use in antibody-drug conjugates (ADCs), where the carbamate group enables controlled drug release in tumor microenvironments .
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